3-Fluoropyridine-2-sulfonyl fluoride
Description
3-Fluoropyridine-2-sulfonyl fluoride is a fluorinated pyridine derivative featuring a sulfonyl fluoride (-SO₂F) group at the 2-position and a fluorine atom at the 3-position of the pyridine ring. This compound belongs to a class of sulfonyl fluorides, which are widely recognized for their high reactivity, particularly in SuFEx (Sulfur-Fluoride Exchange) click chemistry, enabling covalent bond formation with nucleophiles like amines and alcohols .
Properties
IUPAC Name |
3-fluoropyridine-2-sulfonyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F2NO2S/c6-4-2-1-3-8-5(4)11(7,9)10/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNRNIKBDRTGSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)S(=O)(=O)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoropyridine-2-sulfonyl fluoride typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature, which yields 2-fluoro-3-bromopyridine . This intermediate can then be further reacted with sulfonyl fluoride reagents to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale fluorination processes using fluorinating agents such as sulfuryl fluoride gas (SO2F2) or other solid reagents like FDIT and AISF . These methods are designed to be efficient and scalable, allowing for the production of significant quantities of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
3-Fluoropyridine-2-sulfonyl fluoride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, thiols, and alcohols . Reaction conditions often involve mild temperatures and the use of solvents like dimethylformamide or acetonitrile .
Major Products Formed
The major products formed from reactions with this compound depend on the specific nucleophile used. For example, reactions with amines can yield sulfonamide derivatives, while reactions with thiols can produce sulfonyl thioethers .
Scientific Research Applications
3-Fluoropyridine-2-sulfonyl fluoride has a wide range of scientific research applications, including:
Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules.
Medicinal Chemistry: It is investigated for its potential use in drug discovery and development, particularly in the design of covalent inhibitors.
Chemical Biology: The compound is used in the study of protein-ligand interactions and enzyme mechanisms.
Materials Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Fluoropyridine-2-sulfonyl fluoride involves the formation of covalent bonds with target molecules. The sulfonyl fluoride group is highly reactive and can form stable adducts with nucleophilic residues such as lysine, tyrosine, and histidine in proteins . This reactivity allows the compound to act as a covalent inhibitor, modifying the activity of target proteins and pathways .
Comparison with Similar Compounds
Key Observations:
Sulfonyl Fluoride vs. Triflate :
- The sulfonyl fluoride group (-SO₂F) in this compound exhibits higher stability and slower hydrolysis compared to triflate (-OSO₂CF₃) groups, which are superior leaving groups in SN2 reactions .
- Sulfonyl fluorides are preferred in covalent inhibitor design due to their selective reactivity with biological nucleophiles (e.g., serine in enzymes) .
Fluorine Substitution Effects: A fluorine atom at the 3-position on the pyridine ring (as in the target compound) induces electron-withdrawing effects, increasing the electrophilicity of the adjacent sulfonyl fluoride group. This contrasts with 5-fluoropyridine derivatives (e.g., Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate), where fluorine’s meta-position reduces direct electronic effects on the sulfonyl group .
Trifluoromethyl vs. Sulfonyl Fluoride :
- Trifluoromethyl (-CF₃) groups (e.g., in 3-trifluoromethylpyridine) enhance lipophilicity and metabolic stability in drug candidates but lack the covalent reactivity of sulfonyl fluorides .
Biological Activity
3-Fluoropyridine-2-sulfonyl fluoride (FPSF) is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and reactivity. This article explores the biological activity of FPSF, focusing on its mechanisms of action, applications in drug development, and relevant case studies.
Chemical Structure and Properties
FPSF features a pyridine ring substituted with a fluorine atom and a sulfonyl fluoride group, which contributes to its electrophilic nature. The sulfonyl fluoride moiety is known for its ability to form covalent bonds with nucleophiles, making it a valuable tool in chemical biology.
The biological activity of FPSF primarily stems from its ability to interact with various molecular targets through covalent modification. The sulfonyl fluoride group reacts with nucleophilic amino acid side chains such as serine, cysteine, and lysine, leading to the inhibition of specific enzymes and proteins. This reactivity allows FPSF to probe enzyme binding sites effectively, facilitating the study of enzyme functions and the development of inhibitors.
Biological Applications
- Enzyme Inhibition : FPSF has been investigated for its potential as an enzyme inhibitor. The compound's ability to covalently modify active site residues enhances its effectiveness against serine proteases and other enzymes critical in metabolic pathways.
- Drug Development : FPSF serves as a building block in the synthesis of fluorinated pharmaceuticals, which often exhibit improved pharmacokinetic properties. The incorporation of fluorine can enhance metabolic stability and bioavailability.
- Chemical Probes : FPSF is utilized as a reactive probe in chemoproteomics, allowing researchers to identify novel protein targets and study protein interactions in live cells.
Case Studies
- Inhibition of Carbonic Anhydrases : Research has shown that sulfonyl fluorides can selectively inhibit human carbonic anhydrases (hCA), which are vital for maintaining acid-base balance in tissues. FPSF was tested against various hCA isoforms, demonstrating potent inhibitory effects, particularly on hCA II and hCA IX .
- Profiling Sulfur(VI) Fluorides : A comprehensive study profiled various sulfur(VI) fluorides, including FPSF, highlighting their reactivity with amino acid side chains. The findings indicated that FPSF could effectively modify lysine and serine residues, providing insights into its potential applications in targeted therapy .
- Covalent Capture Studies : FPSF was employed in live-cell experiments to capture kinases involved in cell signaling pathways. This approach allowed for the identification of specific kinases that interact with FPSF, revealing its utility in studying kinase dynamics .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
